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Compound of Interest

Compound Name: 2-Benzyloxybenzyl alcohol

Cat. No.: B1265460 Get Quote

This technical guide provides a detailed overview of the spectroscopic data for 2-
Benzyloxybenzyl alcohol (CAS No. 3381-87-1), a valuable building block in organic

synthesis. This document is intended for researchers, scientists, and professionals in drug

development, offering a centralized resource for its structural characterization through Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Chemical Structure
Systematic Name: (2-(Benzyloxy)phenyl)methanol Molecular Formula: C₁₄H₁₄O₂ Molecular

Weight: 214.26 g/mol

Spectroscopic Data
While comprehensive experimental spectra for 2-Benzyloxybenzyl alcohol are not widely

available in public databases, this guide presents the accessible mass spectrometry data

alongside predicted NMR and IR data based on its known structure and spectroscopic

principles.

Mass spectrometry of 2-Benzyloxybenzyl alcohol provides key information about its

molecular weight and fragmentation pattern, aiding in its identification.

Table 1: Mass Spectrometry Data for 2-Benzyloxybenzyl Alcohol
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m/z Interpretation

108 Molecular Ion Peak of Benzyl Alcohol Fragment

91 Tropylium Ion ([C₇H₇]⁺) - Base Peak

77 Phenyl Cation ([C₆H₅]⁺)

Note: The full experimental mass spectrum for 2-Benzyloxybenzyl alcohol is not readily

available. The data presented is based on common fragmentation patterns of similar aromatic

alcohols. The mass spectrum of benzyl alcohol, a related compound, shows a molecular ion at

m/z = 108, with fragmentation yielding a prominent peak at m/z = 91 (tropylium ion) and

another at m/z = 77 (phenyl cation) from the loss of the CH₂OH group. For 2-benzyloxybenzyl
alcohol, a significant fragmentation pathway would involve the cleavage of the benzyl ether

bond.

Experimental NMR data for 2-Benzyloxybenzyl alcohol is not publicly available. The following

tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the

analysis of structurally similar compounds and established chemical shift theory.

Table 2: Predicted ¹H NMR Spectroscopic Data for 2-Benzyloxybenzyl Alcohol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.45 - 7.25 Multiplet 9H
Aromatic Protons

(C₆H₅- and -C₆H₄-)

~5.10 Singlet 2H
Benzylic Protons (-O-

CH₂-Ph)

~4.70 Singlet 2H
Benzylic Protons (-

CH₂-OH)

~2.50 Singlet (broad) 1H Hydroxyl Proton (-OH)

Table 3: Predicted ¹³C NMR Spectroscopic Data for 2-Benzyloxybenzyl Alcohol
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Chemical Shift (δ) ppm Assignment

~156.0 C-O (Aromatic)

~137.0 Quaternary Carbon (Aromatic, C-CH₂O)

~130.0 - 127.0 CH (Aromatic)

~70.0 Benzylic Carbon (-O-CH₂-Ph)

~62.0 Benzylic Carbon (-CH₂-OH)

An experimental IR spectrum for 2-Benzyloxybenzyl alcohol is not readily available. The

expected characteristic absorption bands are listed below, based on the functional groups

present in the molecule.

Table 4: Expected Infrared (IR) Absorption Bands for 2-Benzyloxybenzyl Alcohol

Wavenumber (cm⁻¹) Vibration Functional Group

3550 - 3200 (broad) O-H Stretch Alcohol

3100 - 3000 C-H Stretch Aromatic

2950 - 2850 C-H Stretch Aliphatic

1600, 1495, 1450 C=C Stretch Aromatic Ring

1250 - 1000 C-O Stretch Ether and Alcohol

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-Benzyloxybenzyl alcohol in
0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters include a 30° pulse, a spectral width of 0 to 220 ppm, and a larger

number of scans due to the low natural abundance of ¹³C. A relaxation delay of 2-5

seconds is recommended.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr) and press into a thin, transparent pellet.

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of

an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the beam path and record the sample spectrum.
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Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

an appropriate ionization source. For a relatively non-volatile compound like 2-
Benzyloxybenzyl alcohol, techniques such as Electrospray Ionization (ESI) or Atmospheric

Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph, or direct insertion

probe with Electron Ionization (EI) can be used.

Instrumentation: Employ a mass spectrometer capable of providing accurate mass

measurements (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap).

Data Acquisition:

Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

The mass-to-charge ratio (m/z) of the ions is recorded.

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and

deduce the fragmentation pattern, which can provide structural information.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 2-Benzyloxybenzyl alcohol.
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Caption: Workflow for the spectroscopic characterization of 2-Benzyloxybenzyl alcohol.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 2-
Benzyloxybenzyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265460#spectroscopic-data-of-2-benzyloxybenzyl-
alcohol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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